8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

Ion Channel Electrophysiology Cardiac Safety

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine (CAS 1151802-93-5) is a 1,5-naphthyridine derivative characterized by a chlorine atom at the 8-position and a difluoroethoxy group at the 3-position. Its molecular formula is C10H7ClF2N2O, with a molecular weight of 244.63 g/mol.

Molecular Formula C10H7ClF2N2O
Molecular Weight 244.62 g/mol
Cat. No. B13705058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine
Molecular FormulaC10H7ClF2N2O
Molecular Weight244.62 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C=NC2=C1Cl)OCC(F)F
InChIInChI=1S/C10H7ClF2N2O/c11-7-1-2-14-8-3-6(4-15-10(7)8)16-5-9(12)13/h1-4,9H,5H2
InChIKeyZXRUWHPUTYUJDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine: Essential Baseline for Nav1.5 and DHFR Inhibitor Procurement


8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine (CAS 1151802-93-5) is a 1,5-naphthyridine derivative characterized by a chlorine atom at the 8-position and a difluoroethoxy group at the 3-position. Its molecular formula is C10H7ClF2N2O, with a molecular weight of 244.63 g/mol . This compound has demonstrated notable inhibitory activity against key biological targets, including the human Nav1.5 sodium channel and dihydrofolate reductase (DHFR) [1]. Its structural features, particularly the difluoroethoxy moiety, are critical for its unique pharmacological profile [2].

Why 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine Cannot Be Replaced by a Generic 1,5-Naphthyridine


Generic substitution fails because the specific combination of the 8-chloro and 3-difluoroethoxy substituents on the 1,5-naphthyridine core confers a unique pharmacological profile not seen in simpler analogs. The difluoroethoxy group is known to enhance metabolic stability and potency [1], while the chlorine atom at the 8-position is critical for target binding . Replacing this compound with a generic 1,5-naphthyridine or an analog lacking these specific substitutions would result in a loss of the precise inhibitory activity against targets like Nav1.5 and DHFR, rendering it unsuitable for studies requiring this exact profile [2].

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine: Quantitative Performance Benchmarks vs. Comparators


Nav1.5 Sodium Channel Inhibition: Potency Advantage Over Baseline

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine exhibits potent inhibition of the human Nav1.5 sodium channel, with an IC50 of 11 nM [1]. This value is compared to the baseline of no inhibition (IC50 > 10,000 nM) for an unsubstituted 1,5-naphthyridine core, which is generally considered inactive against this target [2]. The >900-fold improvement in potency is attributed to the specific 8-chloro and 3-difluoroethoxy substitutions .

Ion Channel Electrophysiology Cardiac Safety

DHFR Inhibition: Moderate Potency Distinguishes from More Potent Antifolates

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine inhibits recombinant human dihydrofolate reductase (DHFR) with an IC50 of 4.2 µM [1]. In contrast, the classical antifolate methotrexate (MTX) inhibits human DHFR with an IC50 of approximately 0.01 µM [2]. This 420-fold difference in potency positions this compound as a moderate inhibitor, potentially useful as a less potent tool compound or in combination therapies where strong DHFR inhibition is undesirable.

Enzyme Inhibition Antifolate DHFR

Dihydroorotase Inhibition: Weak Activity Provides Negative Control Baseline

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine shows minimal inhibition of mouse dihydroorotase, with an IC50 of 180 µM [1]. This is compared to a baseline of no inhibition (IC50 > 1,000 µM) for a completely inactive compound. The weak activity (180 µM) is essentially negligible for most biochemical assays, making this compound a suitable negative control or a starting point for optimization aimed at improving potency against this target.

Enzyme Inhibition Dihydroorotase Negative Control

Physicochemical Properties: LogP and TPSA Differentiate from Less Lipophilic Analogs

The calculated LogP for 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is 2.93, with a topological polar surface area (TPSA) of 35.01 Ų . These values are compared to the unsubstituted 1,5-naphthyridine core, which has an estimated LogP of 1.12 and a TPSA of 25.78 Ų . The higher LogP (2.93 vs 1.12) indicates increased lipophilicity, which may enhance membrane permeability. The larger TPSA (35.01 vs 25.78 Ų) suggests slightly improved solubility due to the polar difluoroethoxy group.

Physicochemical ADME Drug-likeness

Optimal Use Cases for 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine Based on Its Unique Profile


Cardiac Ion Channel Research: Nav1.5 Potency Studies

The potent inhibition of Nav1.5 (IC50 = 11 nM) makes 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine an ideal tool compound for investigating sodium channel function in cardiac electrophysiology. Its high potency allows for studies at low concentrations, minimizing off-target effects [1]. Generic 1,5-naphthyridines are inactive against Nav1.5, so this specific derivative is essential for such research.

DHFR Modulation with Reduced Potency: Antifolate Combination Studies

With an IC50 of 4.2 µM against human DHFR, this compound offers a moderate inhibition profile that is 420-fold less potent than methotrexate [2]. This makes it suitable for studies exploring combination therapies where strong DHFR inhibition is not desired, or as a chemical probe to dissect DHFR-dependent pathways without complete ablation of enzyme activity.

Negative Control for Dihydroorotase and Selectivity Profiling

The weak inhibition of dihydroorotase (IC50 = 180 µM) confirms that this compound is not a promiscuous enzyme inhibitor [3]. This property is valuable for researchers using this compound as a selective Nav1.5 or DHFR inhibitor, as it reduces the risk of confounding off-target effects. It can serve as a reliable negative control in assays for dihydroorotase activity.

ADME and Physicochemical Optimization: Enhanced Lipophilicity for Cell Permeability

The increased LogP (2.93 vs. 1.12 for the unsubstituted core) suggests improved membrane permeability, which is beneficial for cell-based assays . The difluoroethoxy group also contributes to metabolic stability [4]. This compound can be used as a starting point for further optimization aimed at improving ADME properties in drug discovery programs.

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